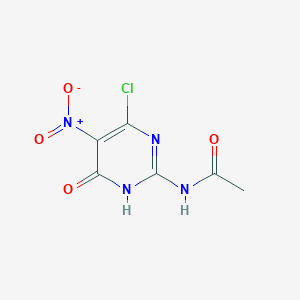
2-Amino-1,4-dihydro-4-oxopteridine-7-carboxylic acid
Übersicht
Beschreibung
2-Amino-1,4-dihydro-4-oxopteridine-7-carboxylic acid, also known as BH4, is a cofactor that plays a vital role in the metabolism of amino acids and neurotransmitters. It is an essential cofactor for the production of nitric oxide (NO), which is a critical signaling molecule in the body. BH4 is synthesized in the body through a complex pathway involving several enzymes.
Wirkmechanismus
2-Amino-1,4-dihydro-4-oxopteridine-7-carboxylic acid acts as a cofactor for several enzymes, including nitric oxide synthase (NOS), phenylalanine hydroxylase (PAH), and tyrosine hydroxylase (TH). 2-Amino-1,4-dihydro-4-oxopteridine-7-carboxylic acid binds to the active site of these enzymes and helps in the conversion of their respective substrates. In the case of NOS, 2-Amino-1,4-dihydro-4-oxopteridine-7-carboxylic acid is essential for the production of NO, which is a critical signaling molecule in the body.
Biochemical and physiological effects:
2-Amino-1,4-dihydro-4-oxopteridine-7-carboxylic acid deficiency has been associated with several diseases, including phenylketonuria (PKU), a genetic disorder that affects the metabolism of phenylalanine. 2-Amino-1,4-dihydro-4-oxopteridine-7-carboxylic acid supplementation has been shown to improve the symptoms of PKU by increasing the activity of PAH, which converts phenylalanine to tyrosine. 2-Amino-1,4-dihydro-4-oxopteridine-7-carboxylic acid has also been studied for its potential role in the treatment of cardiovascular disease, diabetes, and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-1,4-dihydro-4-oxopteridine-7-carboxylic acid is a vital cofactor for several enzymes, and its role in various physiological processes makes it an essential molecule for scientific research. Its availability in the laboratory allows for the study of its mechanism of action and its potential therapeutic applications. However, the synthesis of pure 2-Amino-1,4-dihydro-4-oxopteridine-7-carboxylic acid can be challenging, and its stability in solution can be affected by several factors, including pH and temperature.
Zukünftige Richtungen
The role of 2-Amino-1,4-dihydro-4-oxopteridine-7-carboxylic acid in various physiological processes is still not fully understood, and further research is needed to elucidate its mechanism of action. Future studies could focus on the development of new methods for the synthesis of pure 2-Amino-1,4-dihydro-4-oxopteridine-7-carboxylic acid and the identification of its potential therapeutic applications in the treatment of various diseases. The use of 2-Amino-1,4-dihydro-4-oxopteridine-7-carboxylic acid as a diagnostic tool for the detection of 2-Amino-1,4-dihydro-4-oxopteridine-7-carboxylic acid deficiency in various diseases could also be explored.
Wissenschaftliche Forschungsanwendungen
2-Amino-1,4-dihydro-4-oxopteridine-7-carboxylic acid has been extensively studied for its role in various physiological processes. It is an essential cofactor for the production of NO, which plays a crucial role in the regulation of blood pressure, immune response, and neurotransmission. 2-Amino-1,4-dihydro-4-oxopteridine-7-carboxylic acid deficiency has been associated with several diseases, including cardiovascular disease, diabetes, and neurological disorders.
Eigenschaften
IUPAC Name |
2-amino-4-oxo-3H-pteridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O3/c8-7-11-4-3(5(13)12-7)9-1-2(10-4)6(14)15/h1H,(H,14,15)(H3,8,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLJLZVXWBEGCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=N1)C(=O)NC(=N2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184991 | |
| Record name | 2-Amino-1,4-dihydro-4-oxopteridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1,4-dihydro-4-oxopteridine-7-carboxylic acid | |
CAS RN |
31010-60-3 | |
| Record name | Pterin-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31010-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-1,4-dihydro-4-oxopteridine-7-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031010603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC96894 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-1,4-dihydro-4-oxopteridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1,4-dihydro-4-oxopteridine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-1,4-DIHYDRO-4-OXOPTERIDINE-7-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/279G4GQV8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1496475.png)

![Phenol, 2,2'-[6-(2,4-dibutoxyphenyl)-1,3,5-triazine-2,4-diyl]bis[5-butoxy-](/img/structure/B1496478.png)
![4-Amino-6-[(4-nitrophenyl)hydrazinylidene]-5-oxo-3-[(4-sulfophenyl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B1496484.png)

